molecular formula C9H13NO4S B8458418 (2-methoxyphenyl) N,N-dimethylsulfamate

(2-methoxyphenyl) N,N-dimethylsulfamate

Cat. No.: B8458418
M. Wt: 231.27 g/mol
InChI Key: DJVWDJPAALBNLJ-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl) N,N-dimethylsulfamate is a sulfamate derivative characterized by a 2-methoxyphenyl group linked to a dimethylsulfamate moiety (-O-SO₂-N(CH₃)₂). This compound belongs to a broader class of sulfamates, which are known for their diverse chemical and biological properties, including roles as enzyme inhibitors, prodrugs, and radiosensitizers .

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

(2-methoxyphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H13NO4S/c1-10(2)15(11,12)14-9-7-5-4-6-8(9)13-3/h4-7H,1-3H3

InChI Key

DJVWDJPAALBNLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl) N,N-dimethylsulfamate typically involves the reaction of dimethylsulfamoyl chloride with 2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

Dimethylsulfamoyl chloride+2-methoxyphenolDimethylsulfamic acid 2-methoxyphenyl ester+HCl\text{Dimethylsulfamoyl chloride} + \text{2-methoxyphenol} \rightarrow \text{this compound} + \text{HCl} Dimethylsulfamoyl chloride+2-methoxyphenol→Dimethylsulfamic acid 2-methoxyphenyl ester+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl) N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

(2-methoxyphenyl) N,N-dimethylsulfamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl) N,N-dimethylsulfamate involves its interaction with molecular targets through its sulfamoyl and ester functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Sulfamate Class

Several sulfamate derivatives share structural similarities with (2-methoxyphenyl) N,N-dimethylsulfamate, differing primarily in the aryl substituent or sulfamate methylation:

Compound Name Key Structural Features Molecular Weight XLogP3 Hydrogen Bond Acceptors Reference
This compound 2-methoxyphenyl, dimethylsulfamate ~245.3* ~1.8* 5 -
4-[(2,3-Dichloroanilino)carbonyl]phenyl N,N-dimethylsulfamate Dichlorophenylcarbamoyl, dimethylsulfamate 389.3 3.5 5
2-[(2-Chloroanilino)carbonyl]-3-thienyl N,N-dimethylsulfamate Thiophene, chloroanilino, dimethylsulfamate 360.8 2.9 6
Uracil-5-yl O-(N,N-dimethylsulfamate) Uracil, dimethylsulfamate ~262.2* ~0.5* 7

*Estimated based on analogous structures.

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group confers moderate lipophilicity (XLogP3 ~1.8) compared to dichlorophenyl (XLogP3 3.5) or thiophenyl (XLogP3 2.9) analogs. Chlorine substitution increases hydrophobicity and molecular weight .
  • Methylation Impact: Dimethylation of the sulfamate group (vs. For example, uracil-5-yl O-(N,N-dimethylsulfamate) shows similar fragmentation patterns to its non-methylated analog but with reduced intensity in specific anion channels (e.g., 5-U-yl fragments) under electron attachment .
Reactivity and Stability
  • Electron-Induced Decomposition : this compound likely undergoes S–O or S–N bond cleavage under low-energy electron attachment, analogous to uracil-5-yl O-(N,N-dimethylsulfamate). Methylation stabilizes certain intermediates, as seen in reduced anion intensities for methylated uracil derivatives .
  • Chalcogen Bonding : The 2-methoxyphenyl group may participate in O⋯O chalcogen bonding, similar to (2-methoxyphenyl)-λ³-iodane derivatives, which exhibit short O⋯O distances (~2.8 Å) in crystal structures .

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